5-Iodo-2,4-dimethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2,4-dimethyl-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with iodine at the 5-position and methyl groups at the 2- and 4-positions. Imidazoles are a significant class of compounds due to their presence in various biologically active molecules and their utility in numerous chemical applications .
Mechanism of Action
Target of Action
5-Iodo-2,4-dimethyl-1H-imidazole is a type of imidazole, a class of organic compounds that are key components in a variety of everyday applications . The primary targets of imidazoles are often diverse, depending on the specific functional groups and substitution patterns around the ring . .
Mode of Action
Imidazoles in general are known to interact with their targets through various mechanisms, often involving the formation of bonds during the synthesis of the imidazole . The specific interactions of this compound with its targets would depend on the nature of these targets and the biochemical context.
Biochemical Pathways
Imidazoles are known to be involved in a diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The effects on these pathways would depend on the specific targets of the compound and their roles in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,4-dimethyl-1H-imidazole typically involves the iodination of 2,4-dimethylimidazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction proceeds via electrophilic substitution, where iodine is introduced at the 5-position of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2,4-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The iodine substituent can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol).
Major Products:
Substitution: Various substituted imidazoles depending on the nucleophile used.
Oxidation: Imidazole N-oxides.
Reduction: 2,4-dimethyl-1H-imidazole.
Scientific Research Applications
5-Iodo-2,4-dimethyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of functional materials, including dyes and catalysts
Comparison with Similar Compounds
- 4-Iodoimidazole
- 2,4,5-Triiodoimidazole
- 4,5-Diiodo-1H-imidazole
Comparison: 5-Iodo-2,4-dimethyl-1H-imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other iodinated imidazoles, the presence of two methyl groups at the 2- and 4-positions can enhance its stability and modify its interaction with biological targets .
Properties
IUPAC Name |
4-iodo-2,5-dimethyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-3-5(6)8-4(2)7-3/h1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGMFDAYRXIPQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
631897-38-6 |
Source
|
Record name | 5-iodo-2,4-dimethyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.